

# A Comparative Analysis of Synthesis Routes for Disperse Yellow 86

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## Compound of Interest

Compound Name: *Disperse Yellow 86*

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This guide provides a comparative analysis of the synthetic routes for C.I. **Disperse Yellow 86** (CAS 12223-97-1), a nitrodiphenylamine-based dye. The primary industrial synthesis is compared against modern, greener alternatives and the well-established azo dye synthesis platform, offering insights into efficiency, environmental impact, and reaction conditions.

## Executive Summary

The conventional synthesis of **Disperse Yellow 86** is achieved through a copper-catalyzed nucleophilic aromatic substitution (Ullmann Condensation). While effective, this method often requires high temperatures and polar aprotic solvents. This guide explores two alternative approaches: a rapid, microwave-assisted synthesis representative of modern energy-efficient methods, and the classic diazotization-coupling reaction, which forms the basis of the largest class of disperse dyes (azo dyes). The comparison highlights trade-offs in reaction time, energy input, solvent use, and precursor complexity.

## Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches. Data for the conventional route is representative of typical Ullmann-type reactions, while data for the alternative routes is derived from published experimental findings for analogous dye syntheses.

| Parameter            | Route 1:<br>Conventional<br>Condensation                             | Route 2:<br>Microwave-<br>Assisted Synthesis       | Route 3: Azo<br>Coupling<br>(Reference)       |
|----------------------|--|--|---|
| Reaction Type        | Nucleophilic Aromatic Substitution                                   | Nucleophilic Aromatic Substitution                 | Diazotization & Azo Coupling                  |
| Key Reactants        | 4-Ethoxybenzenamine, 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide | Substituted Anilines, Activated Aryl Halides       | Aromatic Amine, Coupling Component            |
| Catalyst             | Copper(I) salt (e.g., CuI)   | Often catalyst-free or phase-transfer              | None (acid/base mediated)                     |
| Solvent              | DMF, NMP, or DMSO  | Ethanol/Water or Solvent-free                      | Water, Acid                                   |
| Temperature          | 100 - 210 °C   | 150 °C   | 0 - 5 °C                                      |
| Reaction Time        | 8 - 24 hours   | 3 - 10 minutes                                     | 1 - 2 hours                                   |
| Typical Yield        | 80 - 95%   | 90 - 97%   | 85 - 95%                                      |
| Energy Input         | High (prolonged heating)   | Low (rapid, focused heating)                       | Low (requires cooling)                        |
| Environmental Impact | High-boiling, difficult-to-remove solvents                           | Reduced solvent use, potential for benign solvents | Aqueous waste, potential for toxic precursors |

## Performance Data: Disperse Yellow 86

The performance of the final dye product is critical. Below are the reported fastness properties for **Disperse Yellow 86**, which are generally independent of the synthesis route, assuming equivalent purity is achieved.

| Fastness Property | AATCC Standard | Rating (1-5, 5 is best) | ISO Standard | Rating (1-8, 8 is best) |
|-------------------|----------------|-------------------------|--------------|-------------------------|
| Light Fastness    | -              | -                       | ISO 105-B02  | 7                       |
| Washing Fastness  | AATCC 61       | 5                       | ISO 105-C06  | 5                       |
| Perspiration      | AATCC 15       | 5                       | ISO 105-E04  | 5                       |
| Ironing           | AATCC 133      | 5                       | ISO 105-X11  | 5                       |

Data sourced from World Dye Variety.[\[1\]](#)

## Experimental Protocols

### Route 1: Conventional Synthesis via Ullmann Condensation (Representative Protocol)

The industrial synthesis of **Disperse Yellow 86** involves the condensation of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[\[1\]](#) This reaction is a classic example of an Ullmann-Goldberg C-N cross-coupling reaction.

Methodology:

- Charging the Reactor: A reaction vessel is charged with 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq), 4-Ethoxybenzenamine (1.1 eq), potassium carbonate ( $K_2CO_3$ , 2.0 eq) as the base, and copper(I) iodide ( $CuI$ , 0.1 eq) as the catalyst.
- Solvent Addition: High-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is added to the vessel.
- Reaction: The mixture is heated to a temperature between 120-180 °C under an inert atmosphere (e.g., nitrogen) and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude product.

- Purification: The precipitate is collected by filtration, washed extensively with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to yield the final **Disperse Yellow 86** dye.

## Route 2: Microwave-Assisted Synthesis (Alternative Protocol)

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields with cleaner reaction profiles. This protocol is based on modern methods for the synthesis of analogous dyes.[2][3][4]

Methodology:

- Reactant Preparation: In a 10 mL microwave reaction vial, add the aryl halide (e.g., 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide, 1 mmol) and the aniline (e.g., 4-Ethoxybenzenamine, 2.5 mmol).
- Solvent and Base Addition: Add a solvent mixture, such as 3 mL of Ethanol/Water (2:1), and a base, such as 1 mL of 10 M potassium hydroxide (KOH).
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 3-5 minutes, with power set to 200 W and pressure at 250 psi.
- Isolation: After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.
- Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dye.[3]

## Route 3: Azo Dye Synthesis via Diazotization-Coupling (Reference Protocol)

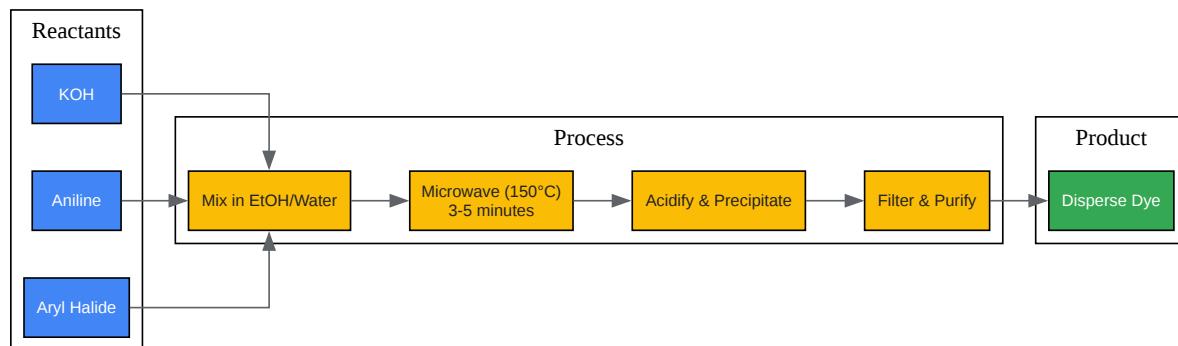
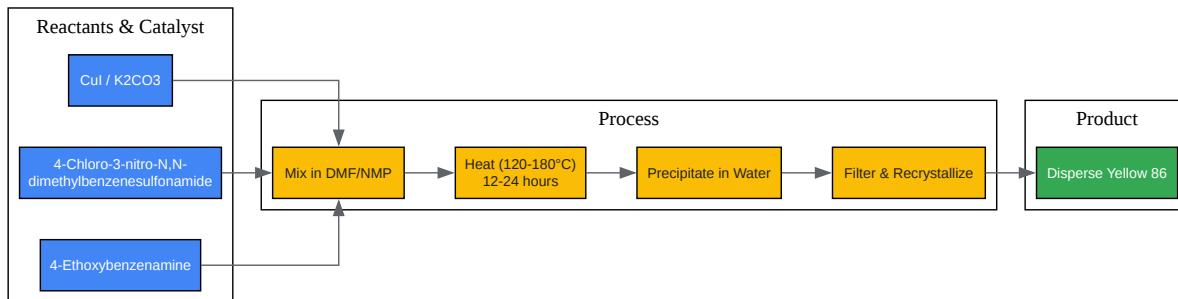
This is not a route to **Disperse Yellow 86** (a nitrodiphenylamine) but represents the most common method for producing the largest class of disperse dyes (azo dyes). It serves as a key comparative methodology.[5][6][7]

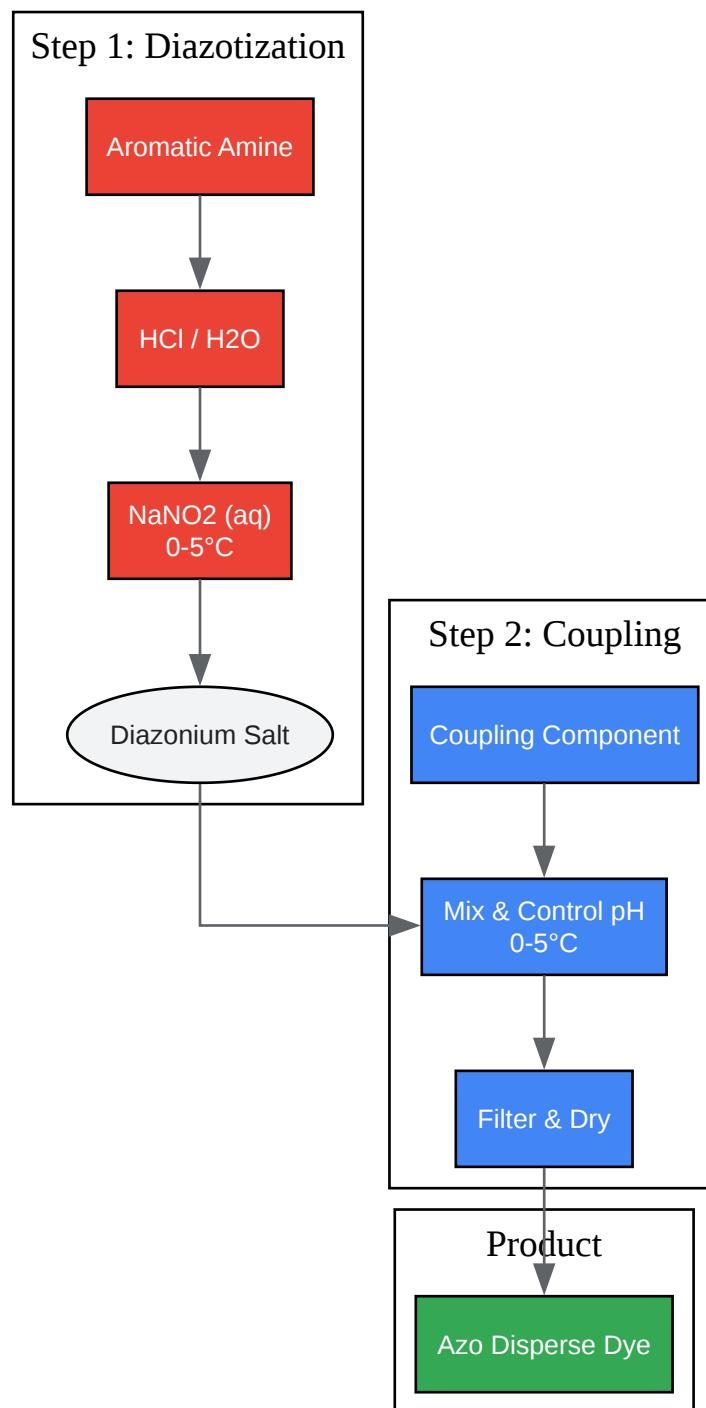
Methodology:

- **Diazotization:** Dissolve the primary aromatic amine (diazo component, 1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
- **Diazonium Salt Formation:** Slowly add a chilled aqueous solution of sodium nitrite (NaNO<sub>2</sub>, 1.0 eq) to the amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
- **Coupling Reaction:** In a separate vessel, dissolve the coupling component (e.g., a phenol or an aniline derivative, 1.0 eq) in an appropriate aqueous acidic or basic solution, and cool to 0-5 °C.
- **Azo Dye Formation:** Slowly add the cold diazonium salt solution to the cold coupling component solution. The azo dye will precipitate immediately. Control the pH with sodium acetate or sodium hydroxide as needed for the specific coupling partners.
- **Isolation:** Stir the reaction mixture for 1-2 hours at low temperature. Collect the precipitated dye by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

## Visualizations

The following diagrams illustrate the workflows for the described synthesis routes.





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